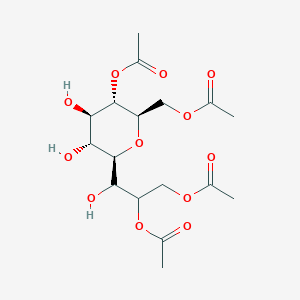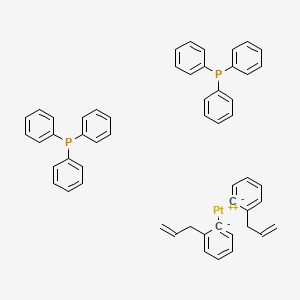![molecular formula C10H6BrNO3 B12870092 3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)
3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid is a compound belonging to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 2-position of the benzoxazole ring and an acrylic acid moiety at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid typically involves the bromination of benzo[d]oxazole followed by the introduction of the acrylic acid moiety. One common method involves the reaction of 2-aminophenol with bromine to form 2-bromophenol, which is then cyclized with formic acid to yield 2-bromobenzo[d]oxazole. The final step involves the reaction of 2-bromobenzo[d]oxazole with acryloyl chloride in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The acrylic acid moiety can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazole derivatives.
Oxidation Reactions: Products include oxidized benzoxazole derivatives.
Reduction Reactions: Products include reduced forms of the acrylic acid moiety, such as alcohols or alkanes.
科学的研究の応用
3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interactions with specific signaling pathways .
類似化合物との比較
Similar Compounds
3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid: Similar structure but with the bromine atom at the 4-position instead of the 2-position.
2-(2-Bromophenyl)benzoxazole: Lacks the acrylic acid moiety.
4-Bromobenzo[d]oxazole: Lacks the acrylic acid moiety and has the bromine atom at the 4-position.
Uniqueness
3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid is unique due to the specific positioning of the bromine atom and the presence of the acrylic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other benzoxazole derivatives.
特性
分子式 |
C10H6BrNO3 |
|---|---|
分子量 |
268.06 g/mol |
IUPAC名 |
(E)-3-(2-bromo-1,3-benzoxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-10-12-9-6(4-5-8(13)14)2-1-3-7(9)15-10/h1-5H,(H,13,14)/b5-4+ |
InChIキー |
MVTIHQDOCNKMEF-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)/C=C/C(=O)O |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


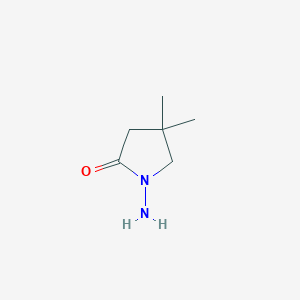

![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)
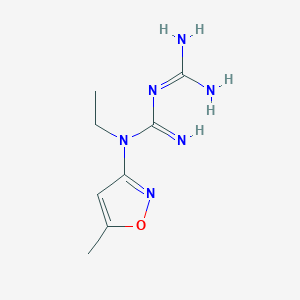
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)
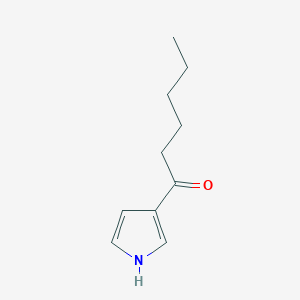
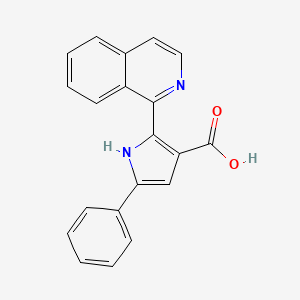


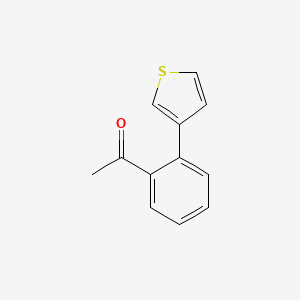
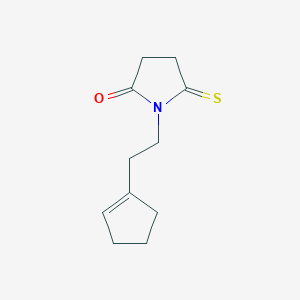
![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)
